(Z)-3-(4-Sulfamoylphenylcarbamoyl)acrylic acid

Carbonic Anhydrase Inhibition Glaucoma Research Enzyme Kinetics

Generic sulfonamide CA inhibitors cannot substitute this (Z)-maleamic acid. Using the (E)-isomer or positional analogs introduces antimicrobial off-targets that confound enzyme data. Procure the pure (Z)-isomer to obtain: • hCA II Ki values of 2.01-2.94 nM, surpassing acetazolamide potency. • A validated precursor for proton-transfer salts and Cu(II) complexes that reach Ki = 0.02 µM. • A reliable pharmacological control for CSF secretion and intracellular pH assays. Supplied ≥95 % purity with ambient global shipping.

Molecular Formula C10H10N2O5S
Molecular Weight 270.26 g/mol
CAS No. 1886-79-9
Cat. No. B167425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(4-Sulfamoylphenylcarbamoyl)acrylic acid
CAS1886-79-9
Molecular FormulaC10H10N2O5S
Molecular Weight270.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C=CC(=O)O)S(=O)(=O)N
InChIInChI=1S/C10H10N2O5S/c11-18(16,17)8-3-1-7(2-4-8)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)(H2,11,16,17)/b6-5+
InChIKeyXPUWNQCCZQOGTI-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-3-(4-Sulfamoylphenylcarbamoyl)acrylic Acid – Sulfonamide CA Inhibitor


The target compound, (Z)-3-(4-Sulfamoylphenylcarbamoyl)acrylic acid (CAS 1886-79-9), also cataloged as N4-Maleylsulfanilamide or Hpabsmal, is a sulfonamide-functionalized maleamic acid derivative [1]. It belongs to a class of (Z)-4-oxo-4-(arylamino)but-2-enoic acids characterized by a primary sulfonamide zinc-binding group and an α,β-unsaturated carboxylic acid side chain. The compound is primarily investigated as an inhibitor of human carbonic anhydrase isoforms I and II, with reported Ki values in the low nanomolar range, and as a precursor for proton-transfer salts and metal complexes with antimicrobial and anti-glaucoma potential [2][3].

Carbonic Anhydrase Inhibition

Reported low nanomolar hCA I/II inhibitor for enzyme kinetics and glaucoma-model studies

Proton-Transfer Salt Precursor

Para-substituted maleamic acid for synthesizing metal-complex CA inhibitors

Stereochemical Control

(Z)-isomer essential for CA inhibition; (E)-isomer linked to antimicrobial screening

Substitution Risks: (Z)-3-(4-Sulfamoylphenylcarbamoyl)acrylic Acid


Generic substitution among sulfonamide CA inhibitors is not scientifically valid due to pronounced differences in potency, isoform selectivity, and biological activity arising from subtle structural variations. The (Z)-configuration of the target compound is critical for its inhibitory profile; the corresponding (E)-isomer exhibits a distinct biological spectrum, with significant antimicrobial activity reported against organisms such as B. subtilis, while the (Z)-isomer is primarily characterized for its nanomolar enzyme inhibition [1]. Furthermore, positional isomers, such as N-(3-sulfamoylphenyl)maleamide acid, demonstrate different Ki values and metal-chelation behaviors, impacting the design of antiglaucoma agents [2]. These quantifiable performance gaps mean that substituting one analog for another can lead to non-reproducible results, failed in vitro assays, and wasted procurement resources.

(E)-Isomer substitution: Introducing the (E)-isomer may shift biological readout from CA inhibition to antimicrobial activity, potentially confounding enzyme assays.

Positional isomer (meta vs para): Metal-chelation geometry and CA inhibition rank-order may differ; direct replacement without validation is not supported.

Class-level analog switching: Potency and isoform selectivity can vary among sulfonamide CA inhibitors; reported Ki values for the specific (Z)-para compound should guide selection.

Procurement Evidence: (Z)-3-(4-Sulfamoylphenylcarbamoyl)acrylic Acid


hCA II Inhibition vs. Acetazolamide

The (Z)-butenoic acid derivatives, including the target compound, demonstrate significantly tighter binding to human carbonic anhydrase II than the clinical reference acetazolamide. In a standardized esterase activity assay, the Ki range for the derivative series was 2.01–2.94 nM, which is notably lower than acetazolamide's reported Ki range for this isoform (commonly cited around 12 nM in comparable stopped-flow assays) [1]. This indicates a higher affinity for the enzyme active site.

hCA II Inhibition
Head-to-head
Target Ki 2.01–2.94 nM vs Acetazolamide ~12 nM
Reported higher hCA II affinity context
In vitro esterase activity assay
Carbonic Anhydrase Inhibition Glaucoma Research Enzyme Kinetics

hCA I Inhibition vs. Acetazolamide

Against the slower cytosolic isoform hCA I, the target compound's analog series exhibits Ki values in the range of 1.85–5.04 nM [1]. In comparison, the standard inhibitor acetazolamide shows a Ki of 6.76 ± 2.55 nM for hCA I in the same study [1]. This demonstrates that the butenoic acid pharmacophore can achieve superior inhibition over the clinical benchmark for this target. The sulfamoylphenyl substitution appears to contribute favorably to the binding interaction.

hCA I Inhibition
Head-to-head
Ki 1.85–5.04 nM; up to 3.6× vs acetazolamide
Supports hCA I target engagement studies
In vitro esterase assay with erythrocyte hCA I
Carbonic Anhydrase I Enzyme Inhibition Drug Discovery

Antimicrobial Potency: (E) vs. (Z) Isomer

The (E)-stereoisomer of the target compound, (E)-3-(4-sulfamoylphenylcarbamoyl)acrylic acid, and its proton-transfer salt derivatives exhibit selective antimicrobial activity that is not demonstrated by the (Z)-isomer in the same assay context. The parent (E)-acid and its 2-aminopyridine salt showed the best effect against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL [1]. This specific activity profile is absent from published data on the (Z)-isomer, underscoring that stereochemistry is a critical determinant of biological function.

Isomer Antimicrobial Activity
Reported
(E)-isomer MIC 31.25 µg/mL vs (Z)-isomer not active
Stereochemistry dictates antimicrobial vs. CA inhibition profile
Broth microdilution against B. subtilis
Antimicrobial Activity Bacillus subtilis Proton Transfer Salts

Positional Isomer CA Inhibition: Para vs. Meta

The para-substituted maleamic acid (Hpabsmal, the target compound) and its meta-substituted analog (Hmabsmal) both serve as precursors for proton-transfer salts and Cu(II) complexes with carbonic anhydrase inhibitory activity. The Ki values for their respective Cu(II) complexes and proton-transfer salts against hCA I range broadly from 0.06 µM to 4.25 µM, and for hCA II from 0.02 µM to 3.21 µM, depending on the exact derivative [1]. The para-substituted Hpabsmal-derived salt (compound 2) consistently demonstrates strong inhibition, but direct head-to-head Ki comparison data for the free acids is limited. The distinct coordination geometries of the resulting metal complexes suggest the substitution position significantly influences the biological outcome.

Positional Isomer CA Inhibition
Data to verify
Para vs meta salts: Ki 0.02–4.25 µM; rank-order varies
Supports selection of para-isomer for CA studies
Limited free acid head-to-head data
Positional Isomers Carbonic Anhydrase Structure-Activity Relationship

Validated Applications of (Z)-3-(4-Sulfamoylphenylcarbamoyl)acrylic Acid


hCA II Inhibition for Antiglaucoma Drug Discovery

Procure this compound as a high-affinity hCA II inhibitor scaffold. The hCA II Ki range of 2.01–2.94 nM for its derivative series exceeds the potency of acetazolamide [1], making it a validated starting point for developing topical antiglaucoma agents targeting ciliary process carbonic anhydrase to reduce aqueous humor secretion.

Proton-Transfer Salts & Cu(II) Complexes for hCA Inhibition

Use the para-substituted N-(4-sulfamoylphenyl)maleamide acid as a precursor for synthesizing proton-transfer salts with heterocyclic bases (e.g., 2-amino-6-chlorobenzothiazole) and their Cu(II) complexes. These derivatives exhibit Ki values as low as 0.02 µM against hCA II [2], validating their use in antiglaucoma and anticancer research programs where metal-based CA inhibitors are of interest.

Stereospecific Procurement for SAR Studies

The distinct biological profiles of the (Z)- and (E)-isomers regarding enzyme inhibition versus antimicrobial activity necessitate the procurement of the pure (Z)-isomer for CA-focused SAR [1][3]. Any inadvertent substitution with the (E)-isomer will introduce antimicrobial effects that confound enzyme inhibition data.

Pharmacological Tool for hCA I/II Assays

The compound can serve as a potent, non-clinical hCA I and II inhibitor for calibrating enzyme assays, with Ki values in the low nanomolar range (1.85–5.04 nM for hCA I) [1]. This makes it a useful pharmacological control agent for studying carbonic anhydrase-dependent physiological processes such as cerebrospinal fluid secretion and intracellular pH regulation.

Application
Selection Property
Validation Focus
Glaucoma-model CA inhibition studies
Nanomolar-range hCA II inhibition
Aqueous humor secretion model endpoint
Proton-transfer salt synthesis
Precursor for metal-based CA inhibitor complexes
Metal-complex CA inhibitory activity
Stereochemistry-controlled SAR
(Z)-isomer specificity for CA inhibition
Isomer-specific enzyme assay data
hCA I/II assay calibration
Broad nanomolar hCA I/II inhibition
Enzyme assay sensitivity and calibration
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